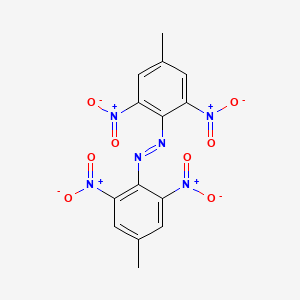
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene is an organic compound characterized by the presence of two 4-methyl-2,6-dinitrophenyl groups connected by a diazene (N=N) linkage. This compound is known for its vibrant color and is often used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-methyl-2,6-dinitrophenyl)diazene typically involves the diazotization of 4-methyl-2,6-dinitroaniline followed by coupling with another molecule of 4-methyl-2,6-dinitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific
Eigenschaften
CAS-Nummer |
673434-36-1 |
|---|---|
Molekularformel |
C14H10N6O8 |
Molekulargewicht |
390.26 g/mol |
IUPAC-Name |
bis(4-methyl-2,6-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H10N6O8/c1-7-3-9(17(21)22)13(10(4-7)18(23)24)15-16-14-11(19(25)26)5-8(2)6-12(14)20(27)28/h3-6H,1-2H3 |
InChI-Schlüssel |
UFHGTUDLGPOSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
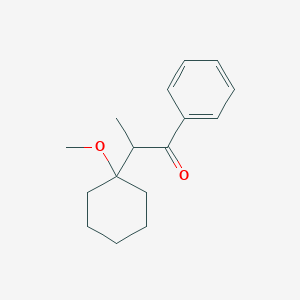
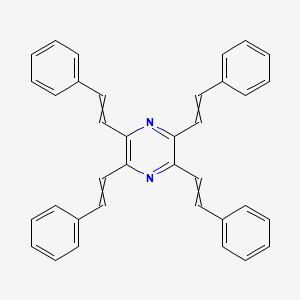
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)
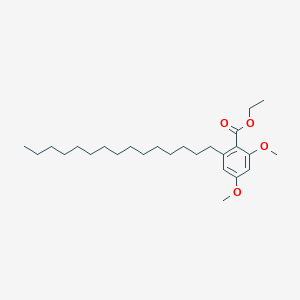

![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
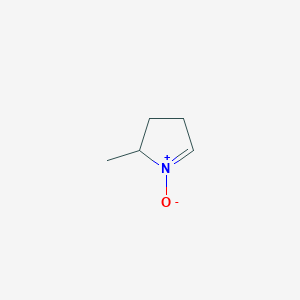
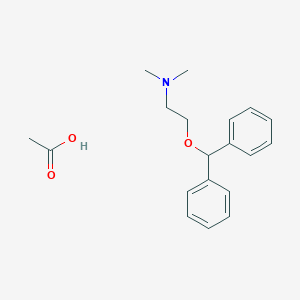
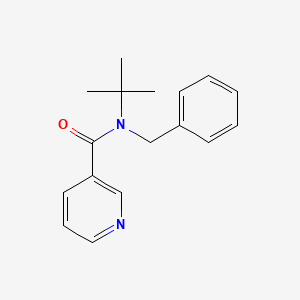
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
